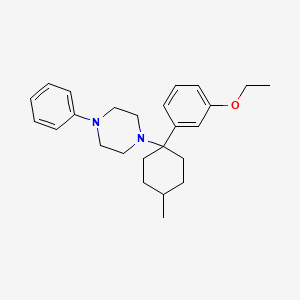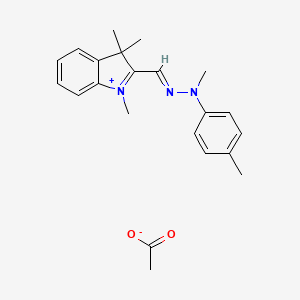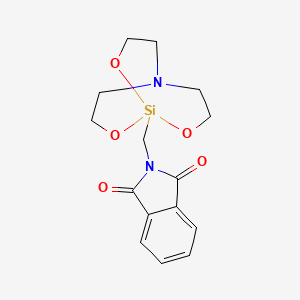
(+)-Pentazocine succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Pentazocine succinate is a synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is a salt form of pentazocine, which is a benzomorphan derivative. This compound is known for its mixed agonist-antagonist properties, acting on the kappa and sigma opioid receptors, which makes it unique compared to other opioid analgesics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pentazocine succinate typically involves the following steps:
Formation of the Benzomorphan Core: The initial step involves the cyclization of appropriate precursors to form the benzomorphan core structure.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the desired pharmacological activity. This includes the addition of hydroxyl, methyl, and other substituents.
Formation of the Succinate Salt: The final step involves the reaction of pentazocine with succinic acid to form the succinate salt. This step is typically carried out in an aqueous medium under controlled pH conditions to ensure complete salt formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzomorphan core and subsequent functional group modifications.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Salt Formation: The purified pentazocine is then reacted with succinic acid in large reactors to form the succinate salt. The product is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
(+)-Pentazocine succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(+)-Pentazocine succinate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Researchers use it to study the effects of opioid receptors on various biological processes.
Medicine: It is used in pharmacological studies to understand its analgesic properties and potential side effects.
Industry: It is used in the development of new pain management therapies and formulations.
Mechanism of Action
(+)-Pentazocine succinate exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at kappa opioid receptors and as an antagonist at mu opioid receptors. This dual action results in effective pain relief with a lower risk of dependence compared to other opioids. The molecular targets include the kappa and sigma opioid receptors, and the pathways involved include modulation of neurotransmitter release and inhibition of pain signal transmission.
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with strong analgesic properties but higher dependence potential.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Buprenorphine: A partial agonist at mu opioid receptors with lower abuse potential.
Uniqueness
(+)-Pentazocine succinate is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of dependence and abuse. Its action on kappa receptors also makes it useful in managing pain without the severe respiratory depression associated with other opioids.
Properties
CAS No. |
124819-26-7 |
|---|---|
Molecular Formula |
C23H33NO5 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
butanedioic acid;(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO.C4H6O4/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;5-3(6)1-2-4(7)8/h5-7,12,14,18,21H,8-11H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/t14-,18+,19+;/m1./s1 |
InChI Key |
KFPNZIZLGZZGHO-NMVCJIEOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



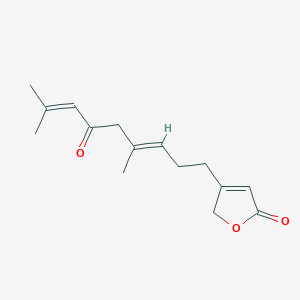
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
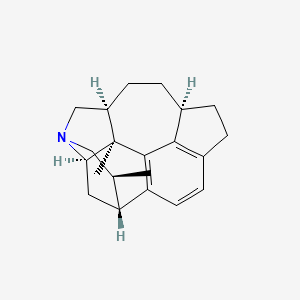
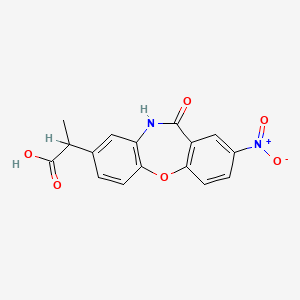
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)


